

Application Note: Purity Determination of Mahmoodin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Mahmoodin*

Cat. No.: *B116152*

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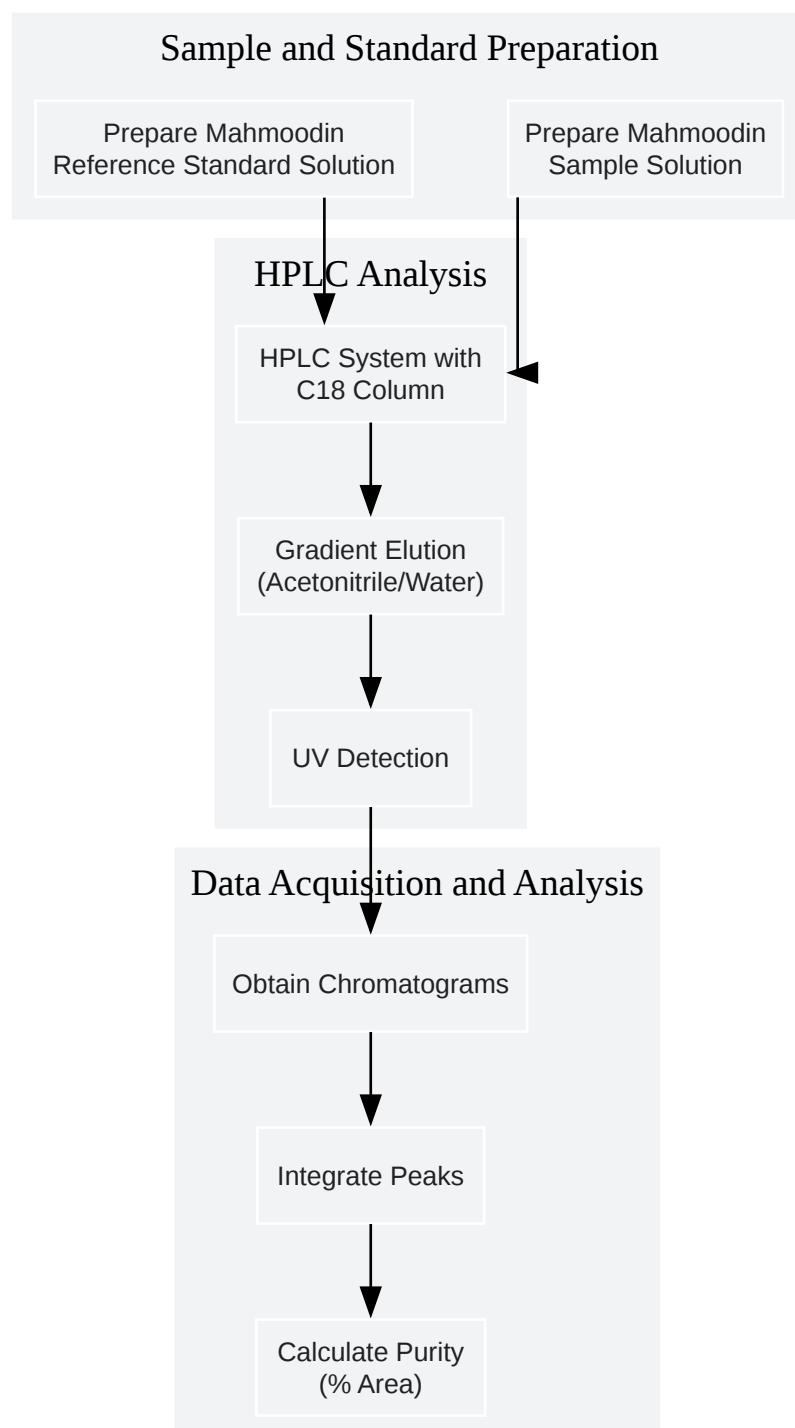
Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of **Mahmoodin**, a tetraneortriterpenoid with known antibacterial properties isolated from *Azadirachta indica* (neem). [1][2][3] The developed method is suitable for the quantitative determination of **Mahmoodin** and the detection of potential impurities in bulk drug substance and research samples. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation and analysis.

Introduction

Mahmoodin (C₃₀H₃₈O₈, M.W. 526.6 g/mol) is a bioactive tetraneortriterpenoid that has demonstrated significant antibacterial activity. [1][4] As with any compound intended for further research or development, establishing its purity is a critical step. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of natural products. [5][6][7] This application note provides a detailed HPLC protocol for the accurate and precise determination of **Mahmoodin** purity. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection.

Experimental Workflow

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Caption: Experimental workflow for **Mahmoodin** purity analysis by HPLC.

Materials and Methods

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical balance (0.01 mg readability).
- Ultrasonic bath.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Chemicals and Reagents

- **Mahmoodin** reference standard (purity $\geq 98\%$).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Methanol (HPLC grade).

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 215 nm
Injection Volume	10 µL
Run Time	30 minutes

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	50	50
20.0	10	90
25.0	10	90
25.1	50	50
30.0	50	50

Protocols

Preparation of Standard Solution

- Accurately weigh approximately 5 mg of **Mahmoodin** reference standard into a 10 mL volumetric flask.
- Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

- Allow the solution to return to room temperature and dilute to the mark with methanol. This yields a stock solution of 0.5 mg/mL.
- Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a final concentration of 0.05 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

Preparation of Sample Solution

- Accurately weigh approximately 5 mg of the **Mahmoodin** sample to be tested into a 10 mL volumetric flask.
- Follow steps 2-5 of the "Preparation of Standard Solution" protocol.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (methanol or initial mobile phase) to ensure the system is clean.
- Inject the prepared **Mahmoodin** reference standard solution to determine the retention time and peak shape.
- Inject the prepared **Mahmoodin** sample solution.
- After each run, ensure the system re-equilibrates to the initial conditions before the next injection.

Data Analysis

The purity of **Mahmoodin** is determined by the area percent method. The area of the **Mahmoodin** peak is expressed as a percentage of the total area of all peaks in the chromatogram.

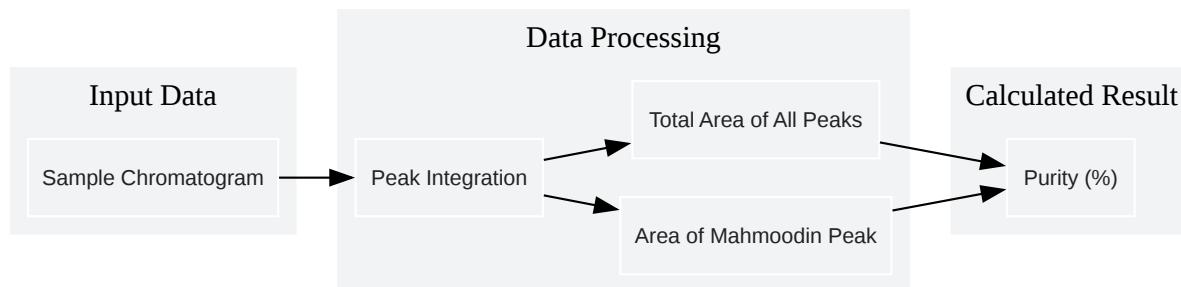
$$\text{Purity (\%)} = (\text{Area of } \mathbf{\text{Mahmoodin}} \text{ Peak} / \text{Total Area of All Peaks}) \times 100$$

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be assessed.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Area	$\leq 2.0\% (n=5)$

Logical Relationship for Purity Calculation



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Caption: Logical flow for the calculation of **Mahmoodin** purity from the chromatogram.

Conclusion

The described RP-HPLC method is a simple, precise, and accurate technique for determining the purity of **Mahmoodin**. This method is suitable for quality control and routine analysis in research and drug development settings. The use of a C18 column with a gradient elution of acetonitrile and water provides good resolution of **Mahmoodin** from potential impurities.

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